The synthesis of butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester typically involves a multi-step process:
The molecular structure of butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester can be described as follows:
Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester can participate in several chemical reactions:
The mechanism of action for butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves its interaction with biological targets:
Understanding these interactions requires further studies involving biochemical assays to elucidate specific pathways impacted by this compound.
The physical and chemical properties of butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester include:
Property | Value |
---|---|
Molecular Weight | 257.28 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester has several scientific applications:
The compound follows IUPAC naming conventions prioritizing the butanoate backbone: "Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester" denotes the ethyl ester of a 4,4-difluorobutanoic acid derivative substituted at C3 by a benzylamino group. Key identifiers include:
Table 1: Nomenclature and Identifiers
Identifier Type | Value | |
---|---|---|
Systematic Name | Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester | |
CAS Registry Number | 81982-49-2 | |
Molecular Formula | C~13~H~17~F~2~NO~2~ | |
MDL Number | MFCD28975243 | |
Other Names | 3-(Benzylamino)-4,4-difluorobutanoic acid ethyl ester; Ethyl 3-(benzylamino)-4,4-difluorobutanoate | [1] [2] |
The structure features a flexible butanoate chain with rotational freedom (8 rotatable bonds) and hydrogen-bonding capacity (1 donor, 5 acceptors). The electron-withdrawing difluoro group adjacent to the amine creates a β-amino ester motif with altered nucleophilicity and conformational preferences compared to non-fluorinated analogs [2].
The compound emerged from early 21st-century efforts to fluorinate β-amino acid derivatives. Initial synthetic routes employed reductive amination strategies:
Early production was limited by purification challenges due to residual borane byproducts. Commercial availability emerged circa 2010–2015, though current suppliers list it as discontinued or out-of-stock, indicating ongoing synthesis challenges [3] [4].
Strategic fluorination and amine functionalization govern this molecule's properties:
This design specifically enables CNS penetration in derived pharmaceuticals, as fluorination promotes blood-brain barrier transit while the benzyl group offers affinity for neurological targets like GABA receptors or ion channels [5].
The compound serves as a linchpin in synthesizing 4,4-difluoropiperidine scaffolds. Key applications include:
Table 2: Key Pharmaceutical Precursors Derived from Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Derivative Compound | Therapeutic Target | Structural Features | |
---|---|---|---|
[2-[[(5-chloropyridin-2-yl)amino]methyl]-4,4-difluoropiperidin-1-yl]-(6-methyl-3-pyrimidin-2-ylpyridin-2-yl)methanone | Psychosis | Difluoropiperidine core with chloropyridine and methylpyrimidine | |
[4,4-difluoro-2-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(6-methyl-3-pyrimidin-2-ylpyridin-2-yl)methanone | Anxiety | Trifluoromethylpyridine ether linkage | |
[2-[[(5-chloropyridin-2-yl)amino]methyl]-4,4-difluoropiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone | Sleep disorders | Aryl methanone with methylpyrimidine | [5] |
The β-fluoroamine motif confers bioactivity against plant pathogens. Research focuses on:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1